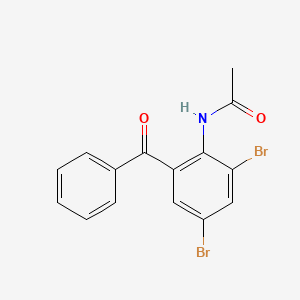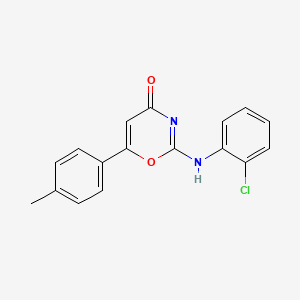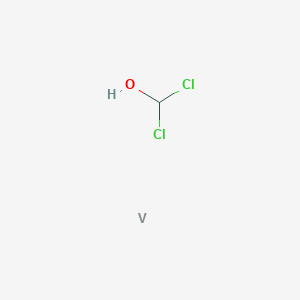
Dichloromethanol--vanadium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethanol–vanadium (1/1) is a coordination compound that involves the interaction between dichloromethanol and vanadium Vanadium is a transition metal known for its multiple oxidation states and ability to form various coordination complexes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethanol–vanadium (1/1) typically involves the reaction of vanadium precursors with dichloromethanol under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . This method involves the reduction and nitridation of vanadium precursors at high temperatures, typically around 1150°C .
Industrial Production Methods: Industrial production of vanadium compounds often involves the use of vanadium-bearing minerals such as vanadinite and carnotite. These minerals undergo processes such as smelting, leaching, and roasting to extract vanadium . The extracted vanadium is then reacted with dichloromethanol to produce the desired compound.
化学反応の分析
Types of Reactions: Dichloromethanol–vanadium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s ability to exist in multiple oxidation states (+2, +3, +4, and +5) allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like zinc in acidic solutions.
Substitution: Ligand substitution reactions can occur with ligands such as water, ammonia, or chloride ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium(IV) can produce vanadium(V) compounds, while reduction of vanadium(V) can yield vanadium(II) or vanadium(III) species .
科学的研究の応用
Dichloromethanol–vanadium (1/1) has several applications in scientific research:
作用機序
The mechanism of action of dichloromethanol–vanadium (1/1) involves its interaction with molecular targets and pathways. Vanadium compounds can mimic the action of phosphate in biological systems due to their similar size and charge . This allows them to interact with enzymes and proteins, affecting various biochemical pathways. For example, vanadium compounds can inhibit phosphatases, leading to increased phosphorylation of proteins and altered cellular signaling .
類似化合物との比較
Vanadium Pentoxide (V2O5): Used as a catalyst in industrial processes and has similar redox properties.
Vanadium Chloride (VCl3): Another vanadium compound with multiple oxidation states and coordination chemistry.
Vanadium Nitride (VN): Known for its hardness and used in cutting tools and wear-resistant coatings.
Uniqueness: Dichloromethanol–vanadium (1/1) is unique due to its specific coordination with dichloromethanol, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
88092-80-2 |
|---|---|
分子式 |
CH2Cl2OV |
分子量 |
151.87 g/mol |
IUPAC名 |
dichloromethanol;vanadium |
InChI |
InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H; |
InChIキー |
UABSRHDMSCMAQU-UHFFFAOYSA-N |
正規SMILES |
C(O)(Cl)Cl.[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14376772.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
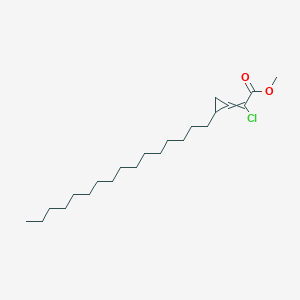
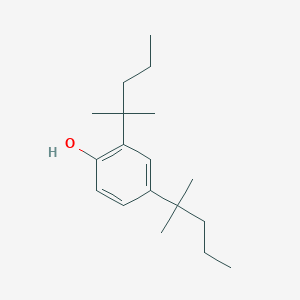

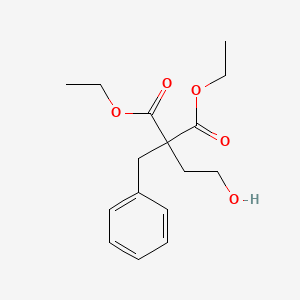

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
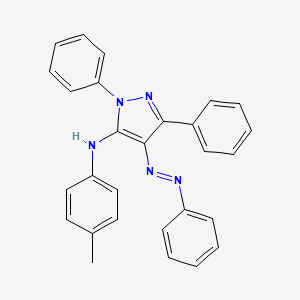
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)

